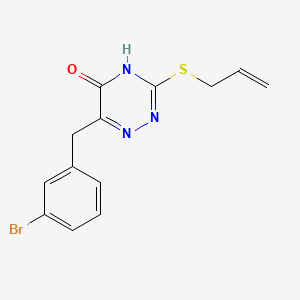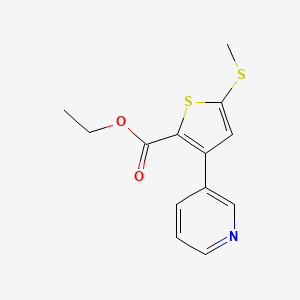
6-chloro-4-oxo-4H-chromene-3-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-oxo-4H-chromene-3-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is a complex organic compound that has garnered attention in various fields of scientific research This compound is known for its unique structural features, which include a chromene core, a thiazole ring, and a hydrazone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone typically involves a multi-step process. One common method starts with the preparation of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde, which is then reacted with 4-phenyl-1,3-thiazol-2-ylhydrazine under specific conditions to form the desired hydrazone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-4-oxo-4H-chromene-3-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to amines.
Substitution: The chloro group in the chromene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
6-chloro-4-oxo-4H-chromene-3-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone involves its interaction with specific molecular targets. The chromene and thiazole rings can interact with biological macromolecules, such as proteins and nucleic acids, through various non-covalent interactions. The hydrazone linkage can also participate in redox reactions, influencing the compound’s biological activity. These interactions can modulate cellular pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-4-oxo-4H-chromene-3-carbaldehyde: Shares the chromene core but lacks the thiazole and hydrazone moieties.
4-phenyl-1,3-thiazol-2-ylhydrazine: Contains the thiazole and hydrazone linkage but lacks the chromene core.
Uniqueness
The uniqueness of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both chromene and thiazole rings, along with the hydrazone linkage, makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C19H12ClN3O2S |
|---|---|
Poids moléculaire |
381.8 g/mol |
Nom IUPAC |
6-chloro-3-[(E)-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]chromen-4-one |
InChI |
InChI=1S/C19H12ClN3O2S/c20-14-6-7-17-15(8-14)18(24)13(10-25-17)9-21-23-19-22-16(11-26-19)12-4-2-1-3-5-12/h1-11H,(H,22,23)/b21-9+ |
Clé InChI |
PXYDECRSTWPRFB-ZVBGSRNCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=COC4=C(C3=O)C=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=COC4=C(C3=O)C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(4-ethyl-1-piperazinyl)sulfonyl]-4,5-dimethylphenyl ether](/img/structure/B13376398.png)
![N-(2,6-dichlorophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13376406.png)


![(3aS,6R)-N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-(pyridin-4-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B13376425.png)
![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B13376439.png)
![2-{[4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B13376443.png)

![N,N-diethyl-N-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine](/img/structure/B13376453.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B13376457.png)
![1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene](/img/structure/B13376458.png)
![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13376462.png)
![5-[3-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13376465.png)
![2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol](/img/structure/B13376466.png)
